Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Description
This compound belongs to a class of triazinoindole-based acetamides characterized by a 1,2,4-triazino[5,6-b]indole core linked to an acetamide moiety via a thioether bridge. The N-2-allyl substituent on the acetamide group distinguishes it from structurally related analogs. Triazinoindole derivatives are pharmacologically significant due to their diverse biological activities, including antidepressant, antihypoxic, and antitumor effects . The synthesis of such compounds typically involves S-alkylation or cycloaddition reactions, as seen in the preparation of related derivatives (e.g., ).
Properties
Molecular Formula |
C14H13N5OS |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h2-6H,1,7-8H2,(H,15,20)(H,16,17,19) |
InChI Key |
ADAYNJUPHGBXDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The allyl group is then introduced via an alkylation reaction, followed by the attachment of the acetamide group through acylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Research indicates that Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- exhibits several promising biological properties:
-
Antimicrobial Activity :
- Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16
- Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:
-
Anticancer Properties :
- Preliminary research suggests that the compound may induce apoptosis in specific cancer cell lines. Mechanistic studies indicate involvement of caspases and reactive oxygen species (ROS) in mediating these effects.
-
Cytotoxicity :
- In vitro assays have revealed cytotoxic effects on certain human cell lines. The selectivity and dose-dependency are critical for evaluating its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial properties of Acetamide derivatives against standard antibiotics and found that certain derivatives exhibited superior activity against Gram-positive bacteria .
- Anticancer Research : A study focused on the anticancer effects of triazine-indole derivatives reported that Acetamide derivatives could significantly inhibit the growth of tumor cells in vitro .
- Analgesic Activity Investigation : Another research effort synthesized various acetamide derivatives and assessed their analgesic properties through established nociceptive tests. Some derivatives demonstrated significant pain-relief effects without impairing motor coordination .
Mechanism of Action
The mechanism of action of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazinoindole-based acetamides vary significantly depending on substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazinoindole-Based Acetamides
Key Findings :
Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 6b () exhibit strong IR absorption for C=O (1682 cm⁻¹), suggesting stable amide bonds critical for target binding . Allyl Group: The N-2-allyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., benzothiazolyl in ), though direct comparative data is lacking .
Biological Activity Trends :
- Antidepressant activity is strongly associated with N-phenyl substitutions (e.g., Shelke et al., 2010: EC₅₀ values < 10 μM for serotonin reuptake inhibition) .
- Antitumor effects correlate with electron-deficient aromatic rings (e.g., nitrophenyl in 6b) or halogenation (e.g., bromo in 25) .
Synthetic Efficiency: Yields vary widely, from 31% for chlorophenyl derivatives () to >95% for cyanomethylphenyl analogs (), highlighting the influence of substituent reactivity on synthesis .
Biological Activity
Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS Number: 603945-94-4), is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5OS |
| Molecular Weight | 299.35 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 1.80 |
| Melting Point | Not available |
| Boiling Point | Not available |
The presence of a thioether linkage and a triazine ring fused with an indole moiety contributes to its unique reactivity and biological potential.
Research indicates that compounds similar to Acetamide exhibit significant pharmacological properties. These include:
- Anticancer Activity : Preliminary studies suggest that Acetamide can induce cell death through mechanisms such as apoptosis and autophagy in various cancer cell lines. This is supported by structure-activity relationship studies that highlight its potency against resistant cancer forms .
- Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth, likely due to its ability to interact with biological targets such as G protein-coupled receptors .
Case Studies and Research Findings
- Anticancer Efficacy :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
